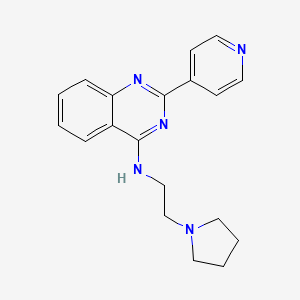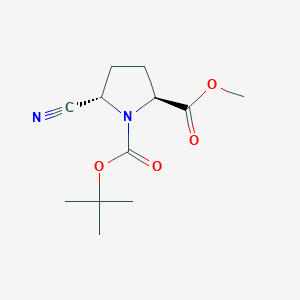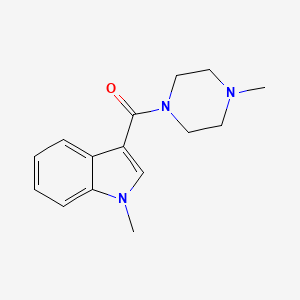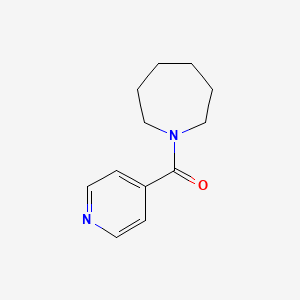
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is a chemical compound that has gained significant attention in scientific research. It is a member of the quinazoline family of compounds and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine involves the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cellular signaling pathways. Additionally, it has been shown to have antagonistic effects on adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine are diverse and depend on the specific target enzymes and receptors. It has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of specific protein kinases. Additionally, it has been shown to have neuroprotective effects by modulating the activity of adenosine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is its high potency and selectivity for specific enzymes and receptors. This makes it a valuable tool for studying the specific roles of these targets in various physiological processes. However, one of the limitations of this compound is its relatively complex synthesis method, which can make it difficult to obtain large quantities for use in experiments.
Direcciones Futuras
There are several future directions for the research on 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine. One potential area of research is the development of novel therapeutics based on this compound for the treatment of various diseases. Additionally, further studies on the specific mechanisms of action of this compound on various targets could provide valuable insights into the underlying physiological processes. Finally, the synthesis of analogs of this compound could lead to the discovery of even more potent and selective inhibitors of specific enzymes and receptors.
Métodos De Síntesis
The synthesis of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine involves a multi-step process that includes the reaction of 2-aminopyridine with ethyl acrylate, followed by the reaction of the resulting compound with 2-pyrrolidin-1-ylethylamine and 4-chloroquinazoline. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on various enzymes and receptors, including protein kinases and adenosine receptors. These properties make it a promising candidate for the development of novel therapeutics for various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-2-6-17-16(5-1)19(21-11-14-24-12-3-4-13-24)23-18(22-17)15-7-9-20-10-8-15/h1-2,5-10H,3-4,11-14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSLOHREJORAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640696.png)
![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)


![2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methyl]-1-propan-2-ylguanidine;hydroiodide](/img/structure/B6640730.png)
![6-chloro-N-[2-(hydroxymethyl)-3-pyridin-2-ylpropyl]-1H-indole-2-carboxamide](/img/structure/B6640736.png)
![2-[Methyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]ethanol](/img/structure/B6640737.png)
![N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide](/img/structure/B6640756.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B6640764.png)
![2-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl-methylamino]-1-cyclopropylethanol](/img/structure/B6640771.png)
![1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6640777.png)


![4,4,5,5-Tetramethyl-2-(6-methylbenzo[d][1,3]dioxol-5-yl)-1,3,2-dioxaborolane](/img/structure/B6640789.png)